molecular formula C12H18BNO4 B1441833 (3-((tert-Butoxycarbonyl)(methyl)amino)phenyl)boronic acid CAS No. 887831-90-5

(3-((tert-Butoxycarbonyl)(methyl)amino)phenyl)boronic acid

Cat. No. B1441833
CAS RN: 887831-90-5
M. Wt: 251.09 g/mol
InChI Key: QFRSVPDEEDBLOS-UHFFFAOYSA-N
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Description

“(3-((tert-Butoxycarbonyl)(methyl)amino)phenyl)boronic acid” is a chemical compound with the molecular formula C11H16BNO4 . It appears as a white to light yellow to light orange powder or crystal .


Molecular Structure Analysis

The molecular weight of this compound is 251.09 . The InChI Key, which is a unique identifier for chemical substances, is YHAQUGOSDQZIMA-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

This compound has a melting point of 168 °C (dec.) . It is soluble in methanol . The compound’s physicochemical properties include a molar refractivity of 69.78 and a topological polar surface area (TPSA) of 78.79 Ų .

Scientific Research Applications

Peptide Synthesis

This compound is utilized in the synthesis of peptides. The tert-butyloxycarbonyl (Boc) group serves as a protective group for amino acids during peptide synthesis, preventing unwanted reactions that can occur due to the reactivity of amino acids . This is particularly useful in the synthesis of dipeptides, where the Boc group can be removed post-synthesis to yield the desired peptide product.

Ionic Liquid Formation

The Boc-protected amino acids derived from this compound can be used to form room-temperature ionic liquids (RTILs). These RTILs have applications in organic synthesis and have been shown to be effective in amide formation without the addition of base, offering a controllable strategy for peptide synthesis .

Organic Synthesis Media

Due to its miscibility in common organic solvents, the Boc-protected amino acid ionic liquids (Boc-AAILs) derived from this compound can act as reaction media in organic synthesis. This allows for a wide range of organic reactions to be carried out in a controlled and efficient manner .

Desymmetrization Reactions

The compound has been used in the study of rhodium-catalyzed desymmetrization of meso-cyclic allylic dicarbonates. This process involves S N2′ substitution, which is a key reaction in the synthesis of complex organic molecules .

Amide Bond Formation

The Boc-AAILs derived from this compound have been shown to enhance amide bond formation. This is crucial in the synthesis of various organic compounds, particularly in the pharmaceutical industry where amide bonds are a common feature in drug molecules .

Recyclability in Synthesis

Research indicates that Boc-AAILs like [emim][Boc-Ala], which are related to this compound, can be recycled multiple times in model reactions. This recyclability is important for sustainable chemistry practices, reducing waste and the need for fresh reagents .

Safety and Hazards

This compound is classified as potentially causing skin irritation and serious eye irritation . It may also cause respiratory irritation . Safety precautions include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .

properties

IUPAC Name

[3-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18BNO4/c1-12(2,3)18-11(15)14(4)10-7-5-6-9(8-10)13(16)17/h5-8,16-17H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFRSVPDEEDBLOS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=CC=C1)N(C)C(=O)OC(C)(C)C)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18BNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70716580
Record name {3-[(tert-Butoxycarbonyl)(methyl)amino]phenyl}boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70716580
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

251.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3-((tert-Butoxycarbonyl)(methyl)amino)phenyl)boronic acid

CAS RN

887831-90-5
Record name {3-[(tert-Butoxycarbonyl)(methyl)amino]phenyl}boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70716580
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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